molecular formula C18H26N2O4 B1600074 tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate CAS No. 234082-33-8

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B1600074
CAS No.: 234082-33-8
M. Wt: 334.4 g/mol
InChI Key: SBIWRFCYFYWFLT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, featuring a tert-butyl ester group and an ethoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

  • Piperazine Derivation: : Piperazine is reacted with an appropriate carboxylic acid derivative to introduce the ethoxycarbonyl group.

  • Esterification: : The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethoxycarbonyl group to a carboxylic acid.

  • Reduction: : Reduction of the ethoxycarbonyl group to an alcohol.

  • Substitution: : Replacement of the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ethyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate.

  • Reduction: : Ethyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate.

  • Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.

  • Pathways: : The exact pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Piperazine derivatives with different substituents, such as tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate .

Properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIWRFCYFYWFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470983
Record name tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234082-33-8
Record name tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of tert-butyl 1-piperazinecarboxylate (1.00 g, 5.37 mmol), ethyl 4-fluorobenzoate (903 mg, 5.37 mmol), and K2CO3 (1.11 g, 8.06 mmol) in DMF (10 mL) was heated at 120° C. overnight. After cooling, the mixture was diluted with EtOAc (300 mL), followed by washing with brine (2×200 mL), drying over MgSO4, and evaporation. The residue was chromatographed on silica-gel with CHCl3-EtOAc (20:1 to 4:1, v/v) as eluent to give 257 mg (14%) ethyl 4-[4-(tert-butyloxycarbonyl)-1-piperazinyl]benzoate as a pale yellow amorphous solid. IR (KBr) 1701, 1612 cm−1; 1H-NMR (CDCl3) d 1.37 (3 H, t, J=7.3 Hz), 1.49 (9 H, s), 3.30 (4 H, t, J=5.4 Hz), 3.58 (4 H, t, J=5.4 Hz), 4.33(2 H, q, J=7.3 Hz), 6.87(2 H, d, J=8.8 Hz), 7.94 (2 H, dt, J=8.8, 2.4 Hz); MS (FAB) m/z 335 (M++1); Anal. Calcd for C18H26N2O4: C, 64.54; H, 7.84; N, 8.38. Found: C, 64.39; H, 7.89; N, 8.38.
Quantity
1 g
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903 mg
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1.11 g
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10 mL
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300 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (18.6 g, 0.1 mol), 4-fluoro-benzoic acid ethyl ester (16.8 g, 1 mol) and potassium carbonate (0.15 mol) in dimethylsulfoxide (100 mL) was stirred at 120° C. for 24 h. The reaction mixture was cooled to room temperature and poured into water (1 L). The solid precipitate was filtered, washed with water, and concentrated to dryness to provide the title compound (20 g, 60% yield) as a white solid. 1H NMR (CDCl3, 400 MHz) δ (ppm) 7.91 (d, 2H), 6.83 (d, 2H), 4.30 (q, 2H), 3.55 (m, 4H), 3.26 (m, 4H), 1.46 (s, 9H), 1.32 (t, 3H).
Quantity
18.6 g
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reactant
Reaction Step One
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16.8 g
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reactant
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0.15 mol
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reactant
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100 mL
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1 L
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Yield
60%

Synthesis routes and methods IV

Procedure details

A suspension of ethyl-4-fluorobenzoate (16.8 g, 0.1 mol), tert-butyl piperazine-1-carboxylate (18.6 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in dimethylsulfoxide (100 mL) was stirred under N2 at 120° C. for 10 hours. The reaction mixture was cooled to room temperature and poured into water (1 L). The solid product was filtered off, washed with water and dried in vacuum oven overnight at 40° C.
Quantity
16.8 g
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reactant
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18.6 g
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20.7 g
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reactant
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100 mL
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solvent
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Quantity
1 L
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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